5-Amino-1-cyclopropylpentan-1-one
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Overview
Description
5-Amino-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C₈H₁₅NO It is characterized by the presence of an amino group (-NH₂) and a cyclopropyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopropylpentan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-cyclopropylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted amines.
Scientific Research Applications
5-Amino-1-cyclopropylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclopropylpentan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group may contribute to the compound’s stability and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C₅-alkane.
1-Aminocyclopropanecarboxylic acid: A compound with a cyclopropane ring and an amino acid functional group.
Uniqueness
5-Amino-1-cyclopropylpentan-1-one is unique due to the presence of both an amino group and a cyclopropyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-amino-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H15NO/c9-6-2-1-3-8(10)7-4-5-7/h7H,1-6,9H2 |
InChI Key |
HQOORAKZDYKNDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCCCN |
Origin of Product |
United States |
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